molecular formula C12H7F4NO B6321583 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 173447-52-4

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine

Cat. No.: B6321583
CAS No.: 173447-52-4
M. Wt: 257.18 g/mol
InChI Key: HBLPRGPYNHDLTH-UHFFFAOYSA-N
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Description

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring and a trifluoromethylphenoxy group at the 6-position. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine typically involves the reaction of 2-chloro-6-fluoropyridine with 3-(trifluoromethyl)phenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion displaces the chlorine atom on the pyridine ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine can yield aminopyridine derivatives .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine is primarily related to its ability to interact with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to proteins and enzymes, thereby modulating their activity. The trifluoromethyl group can also influence the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine is unique due to the combination of the fluorinated pyridine ring and the trifluoromethylphenoxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

2-fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-10-5-2-6-11(17-10)18-9-4-1-3-8(7-9)12(14,15)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLPRGPYNHDLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=CC=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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